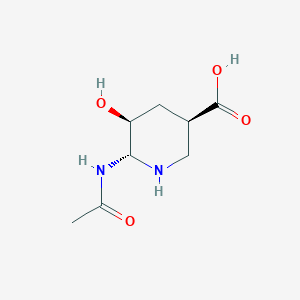

4-Deoxysiastatin B

Description

Contextualization of Sialidase Inhibitors in Biomedical Science

Sialidases, also known as neuraminidases, are a class of glycosidase enzymes that cleave terminal sialic acid residues from glycoproteins and glycolipids. nih.govresearchgate.net This process of desialylation is a critical step in numerous biological and pathological pathways. researchgate.net In humans, four distinct sialidases (NEU1, NEU2, NEU3, and NEU4) have been identified, each with specific localizations and functions that are still being elucidated. nih.gov Their dysregulation has been implicated in conditions such as lysosomal storage disorders, cancer progression, and atherosclerosis. nih.gov

Beyond human physiology, sialidases are famously utilized by pathogens. The influenza virus, for instance, relies on its neuraminidase to release new viral particles from infected host cells, making the enzyme a prime target for antiviral drugs. researchgate.net Consequently, sialidase inhibitors are powerful tools in biomedical science, serving both as chemical probes to understand the function of these enzymes and as potential therapeutic agents against diseases like influenza and other bacterial or parasitic infections. researchgate.netnih.gov The development of potent and selective inhibitors is a major goal in medicinal chemistry, with well-known examples like Oseltamivir (Tamiflu®) and Zanamivir (Relenza®) underscoring the clinical success of this strategy. nih.gov

Historical Perspective of Siastatin B and its Derivatives

The story of 4-Deoxysiastatin B begins with its parent compound, Siastatin B. In 1974, a team of researchers led by Hamao Umezawa discovered Siastatin B in cultures of the bacterium Streptomyces verticillus. nih.govresearchgate.netmedchemexpress.com This natural product was identified as a potent inhibitor of sialidases. nih.gov Structurally, Siastatin B is a unique 1-N-iminosugar, a class of carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom. nih.govresearchgate.net This structural feature allows it to mimic the natural substrate of glycosidases.

Subsequent research revealed that Siastatin B's inhibitory activity was not limited to sialidases. It was found to be a broad-spectrum glycosidase inhibitor, also targeting enzymes such as β-D-glucuronidases and N-acetyl-β-D-glucosaminidases. nih.govcapes.gov.br This broad activity, while interesting, spurred further research into creating derivatives with more specific and potentially more potent inhibitory profiles. Through chemical modifications of the natural Siastatin B structure, scientists have synthesized a variety of analogues, including this compound, in an effort to enhance its therapeutic potential and specificity. nih.govnih.gov

Significance of this compound as a Potent Enzymatic Inhibitor

This compound is a synthetic derivative of Siastatin B, created through targeted chemical modification. nih.govnih.gov The key structural change, the removal of the hydroxyl group at the 4th position, has a significant impact on its inhibitory properties. Research has demonstrated that this compound is a potent inhibitor of neuraminidase. nih.govnih.gov

A pivotal 1993 study by Kudo et al. detailed the synthesis of this compound and its analogues and evaluated their biological activity. nih.govnih.gov This work established the compound as a powerful inhibitor, particularly against viral neuraminidases. The significance of this compound lies in this enhanced potency, which makes it a valuable lead compound in the design of new antiviral agents. By comparing the inhibitory activities of Siastatin B and its 4-deoxy derivative, researchers can gain crucial insights into the structure-activity relationships that govern enzyme-inhibitor interactions. This knowledge is instrumental for the rational design of next-generation glycosidase inhibitors with improved efficacy and selectivity.

The table below presents a comparative overview of the inhibitory potency of Siastatin B and its derivative, this compound, against various neuraminidases, as indicated by their 50% inhibitory concentration (IC50) values. Lower IC50 values denote greater potency.

| Compound | Enzyme Source | IC50 (µM) | Reference |

|---|---|---|---|

| Siastatin B | C. perfringens neuraminidase | 28 ± 3 | medchemexpress.com |

| This compound | Influenza Virus Neuraminidase | Data Not Available in Search | nih.govnih.gov |

| Siastatin B | Influenza Virus Neuraminidase | Data Not Available in Search | nih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

148112-84-9 |

|---|---|

Molecular Formula |

C8H14N2O4 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

(3R,5S,6R)-6-acetamido-5-hydroxypiperidine-3-carboxylic acid |

InChI |

InChI=1S/C8H14N2O4/c1-4(11)10-7-6(12)2-5(3-9-7)8(13)14/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6+,7-/m1/s1 |

InChI Key |

HSRHUOVPONIGIS-DSYKOEDSSA-N |

SMILES |

CC(=O)NC1C(CC(CN1)C(=O)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@H](CN1)C(=O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(CN1)C(=O)O)O |

Other CAS No. |

148112-84-9 |

Synonyms |

4-deoxysiastatin B |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Deoxysiastatin B

Strategies for Chemical Modification of Siastatin B to Yield 4-Deoxysiastatin B

The primary approach to obtaining this compound involves the chemical modification of the naturally occurring Siastatin B. jst.go.jp This strategy leverages the existing stereochemically rich scaffold of Siastatin B to introduce the desired structural changes, specifically the removal of the hydroxyl group at the C-4 position.

Specific Chemical Transformations Employed in Synthesis

The conversion of Siastatin B to this compound is a multi-step process that involves the strategic protection and deprotection of functional groups, followed by a key deoxygenation step. A common synthetic route involves the protection of the amino and carboxyl groups of Siastatin B, followed by the selective modification of the hydroxyl groups.

A key intermediate in this synthesis is a protected form of Siastatin B where the C-3 and C-4 hydroxyl groups are available for reaction. This intermediate is then subjected to a reaction that facilitates the removal of the C-4 hydroxyl group. One reported method involves the hydrogenation of a protected intermediate, followed by deprotection to yield this compound. bohrium.com For instance, the hydrogenation of a protected precursor of 3,4-didehydro-4-deoxysiastatin B, followed by the removal of the protecting groups, affords this compound. bohrium.com

Preparation of 3,4-Didehydro-4-deoxysiastatin B and Related Analogs

A crucial intermediate in the synthesis of this compound is 3,4-Didehydro-4-deoxysiastatin B. nih.govbohrium.comjst.go.jp This unsaturated analog is not only a precursor to this compound but also exhibits potent neuraminidase inhibitory activity in its own right. bohrium.com The synthesis of 3,4-Didehydro-4-deoxysiastatin B is achieved through chemical modifications of Siastatin B. jst.go.jp One specific method involves the removal of protecting groups from a protected precursor using 4M hydrogen chloride in dioxane. bohrium.com

Synthesis of N-(1,2-Dihydroxypropyl) Derivatives of this compound

To explore the structure-activity relationship of this compound, researchers have synthesized various N-substituted derivatives. Among these, the N-(1,2-dihydroxypropyl) derivatives have shown significant biological activity. bohrium.comjst.go.jp The synthesis of these derivatives involves the reaction of this compound with appropriate reagents to introduce the N-(1,2-dihydroxypropyl) moiety. These syntheses have been successfully carried out, yielding potent neuraminidase inhibitors. jst.go.jp

Synthesis of Other N-Substituted Derivatives of this compound

Beyond the N-(1,2-dihydroxypropyl) derivatives, other N-substituted analogs of this compound have been prepared to further investigate their inhibitory potential. nih.gov These chemical modifications aim to probe the binding pocket of neuraminidase and optimize the inhibitory activity of the parent compound. The synthesis of these derivatives typically involves standard N-alkylation or N-acylation reactions on the piperidine (B6355638) nitrogen of the this compound core structure.

Comparative Analysis of Synthetic Routes for this compound and its Analogs

The synthetic routes to this compound and its analogs primarily rely on the chemical modification of the natural product Siastatin B. This semi-synthetic approach is advantageous as it starts from a readily available and stereochemically defined precursor.

The synthesis of this compound via the 3,4-Didehydro-4-deoxysiastatin B intermediate is a common and effective strategy. This route allows for the production of two potent neuraminidase inhibitors from a single synthetic pathway. The deoxygenation at the C-4 position is a critical step, and the choice of reagents and reaction conditions is crucial for achieving good yields and selectivity.

The synthesis of N-substituted derivatives demonstrates the versatility of the this compound scaffold for further chemical exploration. The preparation of these analogs generally involves straightforward chemical transformations on the amine functionality, allowing for the generation of a library of compounds for biological screening.

Enzymatic Inhibition Profiles of 4 Deoxysiastatin B

Neuraminidase Inhibition by 4-Deoxysiastatin B

This compound has been distinguished as a notable inhibitor of neuraminidase activity. Its efficacy stems from its specific molecular structure, which allows it to interact with the enzyme's active site.

This compound was identified as a potent neuraminidase inhibitor through the chemical modification of siastatin B, a natural product. capes.gov.brjst.go.jp Researchers synthesized this compound and its related analogs to explore the structure-activity relationship concerning neuraminidase inhibition. researchgate.netresearchgate.net These synthetic efforts demonstrated that modifications at the C-4 position of the siastatin B structure could yield compounds with powerful inhibitory capabilities against this class of enzymes. researchgate.net The resulting compound, this compound, was subsequently confirmed to be a potent inhibitor of neuraminidase. capes.gov.brjst.go.jpresearchgate.net

The evaluation of neuraminidase inhibition by compounds like this compound is conducted using in vitro enzymatic assays. unimi.it A common method is the fluorescence-based neuraminidase inhibition assay, which provides quantitative data on the inhibitor's efficacy. nih.govisirv.orgnih.gov This assay utilizes a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (4-MUNeu5Ac). unimi.it

In the assay, the neuraminidase enzyme cleaves the substrate, releasing a fluorescent product (4-methylumbelliferone). unimi.itisirv.org The intensity of the fluorescence is measured to determine the rate of the enzymatic reaction. When an inhibitor like this compound is introduced, it binds to the enzyme, reducing its activity and thus decreasing the rate of fluorescent product formation. isirv.org The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. unimi.itnih.gov

Comparative Enzymatic Inhibition Across this compound Analogs

To further understand the structural requirements for potent neuraminidase inhibition, various analogs of this compound have been synthesized and evaluated. These studies compare the inhibitory profiles of related compounds, shedding light on the roles of different functional groups.

3,4-Didehydro-4-deoxysiastatin B, an analog of this compound, has also been synthesized and identified as a potent neuraminidase inhibitor. capes.gov.brjst.go.jpresearchgate.netresearchgate.net Its inhibitory activity has been tested against neuraminidases from various sources. The introduction of a double bond between C-3 and C-4 distinguishes its structure from this compound and influences its interaction with the enzyme.

Inhibitory Activity (IC50) of 3,4-Didehydro-4-deoxysiastatin B Against Various Neuraminidases

| Neuraminidase Source | IC50 (µg/ml) | IC50 (µM) |

|---|---|---|

| Clostridium perfringens | 0.02 | 0.087 |

| Arthrobacter ureafaciens | 0.03 | 0.13 |

| Influenza A virus (A/PR/8/34) | 0.04 | 0.17 |

| Influenza B virus (B/Lee/40) | 0.03 | 0.13 |

Further chemical modifications of this compound involved the synthesis of N-(1,2-dihydroxypropyl) derivatives. capes.gov.brjst.go.jpresearchgate.net These derivatives, specifically the (S) and (R) diastereomers, were created to probe the active site of neuraminidase further. researchgate.net The evaluation of these compounds demonstrated that the addition of the N-(1,2-dihydroxypropyl) side chain significantly impacts inhibitory potency, with the stereochemistry of the dihydroxypropyl group playing a crucial role. capes.gov.brresearchgate.net

Inhibitory Activity (IC50) of N-(1,2-Dihydroxypropyl) Derivatives of this compound

| Compound | Neuraminidase Source | IC50 (µg/ml) | IC50 (µM) |

|---|---|---|---|

| N-[(S)-1,2-Dihydroxypropyl]-4-deoxysiastatin B | Clostridium perfringens | 0.02 | 0.062 |

| Arthrobacter ureafaciens | 0.04 | 0.12 | |

| Influenza A virus (A/PR/8/34) | 0.04 | 0.12 | |

| Influenza B virus (B/Lee/40) | 0.03 | 0.093 | |

| N-[(R)-1,2-Dihydroxypropyl]-4-deoxysiastatin B | Clostridium perfringens | 0.09 | 0.28 |

| Arthrobacter ureafaciens | 0.22 | 0.68 | |

| Influenza A virus (A/PR/8/34) | 0.13 | 0.40 | |

| Influenza B virus (B/Lee/40) | 0.11 | 0.34 |

Structure Activity Relationship Sar Studies of 4 Deoxysiastatin B and Its Analogs

Principles and Methodologies of SAR Investigations Applied to 4-Deoxysiastatin B

The exploration of the SAR of this compound and its analogs involves a synergistic combination of experimental and computational approaches. These methodologies aim to systematically probe the relationship between the three-dimensional structure of a compound and its biological activity, providing a rational basis for inhibitor design.

Experimental SAR Approaches: Design and Synthesis of Compound Series

Experimental SAR studies are centered around the systematic design and chemical synthesis of a series of analogs of a lead compound, in this case, this compound. By methodically altering specific functional groups and structural motifs, researchers can assess the impact of these changes on the compound's ability to inhibit neuraminidase.

A key strategy in the synthesis of this compound and its analogs, including the unsaturated derivative 3,4-didehydro-4-deoxysiastatin B, involves the chemical modification of the parent natural product, Siastatin B. This approach allows for the targeted introduction of structural diversity to probe specific interactions within the enzyme's active site. For instance, the synthesis of N-[(S)-1,2-dihydroxypropyl] and N-[(R)-1,2-dihydroxypropyl] derivatives of both this compound and 3,4-didehydro-4-deoxysiastatin B has been a focal point of these synthetic efforts. These modifications at the nitrogen atom of the piperidine (B6355638) ring are instrumental in exploring the impact of N-substitution on inhibitory potency. The design of these compound series is often guided by the desire to mimic the transition state of the neuraminidase-catalyzed reaction, a key principle in the development of potent enzyme inhibitors.

Computational SAR Methodologies: Molecular Modeling and QSAR Techniques

Complementing experimental approaches, computational methodologies provide powerful tools for understanding and predicting the SAR of this compound analogs. Molecular modeling techniques, such as molecular docking, are employed to visualize and analyze the binding interactions between the inhibitors and the neuraminidase active site. These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts that contribute to the stability of the enzyme-inhibitor complex. By understanding these interactions, researchers can rationally design new analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) techniques take this a step further by developing mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. For neuraminidase inhibitors, these models can predict the inhibitory potency of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process. While specific QSAR studies on this compound are not extensively detailed in publicly available literature, the principles of QSAR are widely applied to neuraminidase inhibitors, focusing on descriptors such as molecular shape, electronic properties, and hydrophobicity to build predictive models.

Influence of Structural Modifications on Neuraminidase Inhibitory Potency

The inhibitory activity of this compound and its analogs against neuraminidase is highly sensitive to specific structural features. SAR studies have pinpointed several key modifications that significantly impact potency.

| Compound | Neuraminidase Source | IC50 (µg/mL) |

|---|---|---|

| N-[(S)-1,2-dihydroxypropyl]siastatin B | Clostridium perfringens | 0.12 |

| N-[(R)-1,2-dihydroxypropyl]siastatin B | Clostridium perfringens | 0.24 |

| N-[(S)-1,2-dihydroxypropyl]-4-deoxysiastatin B | Clostridium perfringens | 0.24 |

| N-[(R)-1,2-dihydroxypropyl]-4-deoxysiastatin B | Clostridium perfringens | 0.48 |

Role of the 3,4-Didehydro Moiety in Inhibitor Activity

The introduction of a double bond between the C3 and C4 positions of the piperidine ring, creating the 3,4-didehydro moiety, is a critical modification that significantly enhances inhibitory activity. This structural feature is designed to mimic the planar, electron-deficient oxocarbenium ion transition state that is formed during the enzymatic cleavage of sialic acid by neuraminidase. By adopting a conformation that more closely resembles this transition state, 3,4-didehydro-4-deoxysiastatin B and its derivatives can bind more tightly to the enzyme's active site.

The N-[(S)-1,2-dihydroxypropyl] derivative of 3,4-didehydro-4-deoxysiastatin B, for example, was found to be a particularly potent inhibitor of Clostridium perfringens neuraminidase, exhibiting the lowest IC50 value among the synthesized analogs in one study. This highlights the strategic importance of the 3,4-didehydro functionality in achieving high-affinity inhibition.

Contribution of N-Substitution Patterns to Biological Activity

Modifications at the nitrogen atom of the piperidine ring have been shown to be a important determinant of the biological activity of this compound analogs. The size, shape, and chemical nature of the N-substituent can profoundly influence how the inhibitor interacts with the neuraminidase active site.

SAR studies have explored various N-substituents, with a particular focus on dihydroxypropyl groups. The stereochemistry of these substituents has also been shown to be crucial. For instance, the (S)-1,2-dihydroxypropyl derivatives of both Siastatin B and this compound, as well as their 3,4-didehydro analogs, consistently demonstrated greater inhibitory potency against Clostridium perfringens neuraminidase compared to their (R)-1,2-dihydroxypropyl counterparts. This stereoselectivity suggests that the (S)-configuration allows for a more favorable orientation of the substituent within the active site, likely forming more optimal interactions with the surrounding amino acid residues.

| Compound | Neuraminidase Source | IC50 (µg/mL) |

|---|---|---|

| N-[(S)-1,2-dihydroxypropyl]-3,4-didehydro-4-deoxysiastatin B | Clostridium perfringens | 0.06 |

| N-[(R)-1,2-dihydroxypropyl]-3,4-didehydro-4-deoxysiastatin B | Clostridium perfringens | 0.12 |

Key Pharmacophoric Features Governing this compound's Enzymatic Inhibition

The enzymatic inhibitory activity of this compound is dictated by the specific arrangement and chemical nature of its functional groups, which interact with the active site of target enzymes. While direct and extensive SAR studies on a wide range of this compound analogs are not abundantly available in the public domain, critical insights can be drawn from its structural comparison with the well-studied Siastatin B and general principles of glycosidase inhibition.

The core of this compound's inhibitory action lies in its piperidine ring, which, when protonated, mimics the positively charged oxocarbenium ion transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases. This structural mimicry allows it to bind tightly within the enzyme's active site.

Several functional groups appended to this core ring are crucial for its inhibitory profile:

The Carboxylate Group at C6: This negatively charged group is a critical feature for the recognition and binding by certain glycosidases, particularly sialidases. It is thought to interact with positively charged amino acid residues in the enzyme's active site, thereby anchoring the inhibitor.

The Acetamido Group at C2: The N-acetyl group at the C2 position plays a significant role in the binding affinity. Studies on the closely related Siastatin B have shown that modifications to this group can profoundly impact inhibitory potency. For instance, the substitution of the acetamido group with a trifluoroacetamido group in Siastatin B analogs has been shown to enhance inhibitory activity against β-glucuronidases. nih.gov This suggests that the electronic properties and hydrogen-bonding capacity of the C2 substituent are key determinants of inhibition.

The Absence of a Hydroxyl Group at C4: The most distinguishing feature of this compound is the lack of a hydroxyl group at the C4 position, which is present in Siastatin B in an axial ("galacto") configuration. This single structural difference is predicted to have a substantial impact on its enzymatic inhibition profile. The axial hydroxyl in Siastatin B can be a point of steric hindrance or a key hydrogen-bonding partner, depending on the topology of the enzyme's active site. Its absence in this compound removes these interactions, which could either decrease affinity for enzymes that rely on this interaction or increase affinity for those where it causes a steric clash.

The following table provides a comparative overview of the key structural features of this compound and Siastatin B and the hypothesized impact of these differences on their inhibitory activity.

| Feature | This compound | Siastatin B | Hypothesized Impact of the Difference in this compound |

| Core Structure | Piperidine Ring | Piperidine Ring | Serves as a transition-state analog for glycosidases. |

| C2 Substituent | Acetamido Group | Acetamido Group | Important for binding; modifications can alter potency. |

| C4 Substituent | Hydrogen | Axial Hydroxyl Group | Absence of the hydroxyl group may reduce steric hindrance and alter selectivity. |

| C5 Substituent | Hydroxyl Group | Hydroxyl Group | Contributes to binding through hydrogen bonding. |

| C6 Substituent | Carboxylate Group | Carboxylate Group | Key for interaction with specific enzymes like sialidases. |

Correlation Between Structural Changes and Enzyme Selectivity

The most profound influence on enzyme selectivity is anticipated to arise from the absence of the C4 hydroxyl group. For enzymes like β-glucuronidases, which prefer substrates with an equatorial hydroxyl group at the C4 position (a "gluco" configuration), the axial hydroxyl of Siastatin B is not ideal. nih.gov The lack of this group in this compound removes this unfavorable interaction, which may lead to a different selectivity profile. It is plausible that this compound could exhibit enhanced inhibition towards enzymes that are sterically hindered by the C4 hydroxyl of Siastatin B, or reduced inhibition of enzymes that utilize this hydroxyl for binding.

Modifications at other positions on the this compound scaffold are also predicted to modulate enzyme selectivity:

Modification of the C2-Acetamido Group: Altering the size, electronics, and hydrogen bonding capacity of the C2 substituent could differentiate between glycosidase families. For example, a more electron-withdrawing group might favor inhibition of enzymes that are sensitive to the charge distribution around the C2 position.

Esterification or Amidation of the C6-Carboxylate: The carboxylate at C6 is crucial for sialidase inhibition. Masking this negative charge through esterification or converting it to an amide would likely decrease activity against sialidases but could potentially enhance affinity for other glycosidases that have a less charged or more hydrophobic binding pocket.

Alterations at the C5 Position: Inversion of the stereochemistry or replacement of the C5 hydroxyl group would disrupt the hydrogen-bonding network within the active site, likely leading to a general decrease in potency but potentially a shift in selectivity.

The following table summarizes the predicted correlation between structural modifications of this compound and the expected changes in enzyme selectivity, based on inferences from related compounds.

| Structural Modification on this compound Scaffold | Expected Impact on Enzyme Selectivity |

| Absence of C4-OH (compared to Siastatin B) | May decrease selectivity for enzymes that favorably interact with an axial C4-OH, but could increase affinity for enzymes where this group causes steric hindrance. Potential for broader or altered selectivity profile. |

| Modification of C2-Acetamido Group (e.g., to Trifluoroacetamido) | Could enhance potency against certain glycosidases like β-glucuronidases, thereby altering the selectivity profile. |

| Esterification of C6-Carboxylate | Likely to significantly reduce inhibition of sialidases, potentially unmasking or enhancing activity against other glycosidases with less polar active sites. |

| Amidation of C6-Carboxylate | Similar to esterification, would likely decrease sialidase inhibition while potentially altering selectivity towards other enzymes. |

| Inversion of Stereochemistry at C5 | Expected to significantly alter the hydrogen-bonding pattern, likely leading to a distinct selectivity profile, though potentially with reduced overall potency. |

Molecular Mechanisms of 4 Deoxysiastatin B S Enzymatic Action

Enzyme-Inhibitor Interaction Dynamics of 4-Deoxysiastatin B with Neuraminidase

The interaction between an inhibitor like this compound and the enzyme neuraminidase is a dynamic process governed by the principles of molecular recognition. This involves the inhibitor fitting into the enzyme's active site and forming a network of non-covalent interactions that prevent the natural substrate, sialic acid, from binding and being cleaved.

Molecular Docking Simulations and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and neuraminidase, such simulations would be instrumental in visualizing how the inhibitor fits into the catalytic site of the enzyme.

The active site of influenza neuraminidase is a highly conserved pocket composed of several key regions that are critical for substrate binding and catalysis. Analysis of this binding site, typically performed using X-ray crystallography data of the enzyme, reveals the spatial arrangement of amino acid residues and their chemical properties (e.g., charge, hydrophobicity). For a novel inhibitor, docking studies would predict its binding mode and affinity, offering insights into its potential efficacy.

Table 1: Key Subsites within the Neuraminidase Active Site and Their General Roles

| Subsite | General Function | Potential Interacting Groups on an Inhibitor |

| Anionic Site | Binds the carboxylate group of sialic acid. | A corresponding positively charged or polar group. |

| Glycerol-Binding Pocket | Accommodates the glycerol (B35011) side chain of the substrate. | Hydroxyl groups or other polar moieties. |

| Hydrophobic Pocket | Interacts with the N-acetyl group of sialic acid. | A non-polar, hydrophobic group. |

| Catalytic Residues | Directly participate in the cleavage of the glycosidic bond. | Groups that can form strong interactions to block access. |

This table represents a generalized view of the neuraminidase active site based on studies of other inhibitors. The specific interactions with this compound are yet to be elucidated.

Identification of Key Residues Involved in Ligand Binding

The stability of the enzyme-inhibitor complex is determined by the cumulative effect of various non-covalent interactions with specific amino acid residues in the active site. These interactions can include hydrogen bonds, ionic interactions, van der Waals forces, and hydrophobic interactions.

For well-characterized neuraminidase inhibitors, a set of highly conserved residues has been identified as crucial for binding. These typically include a triad (B1167595) of arginine residues (Arg118, Arg292, Arg371) that form salt bridges with the carboxylate group of the inhibitor, and a number of other polar and non-polar residues that interact with other parts of the inhibitor molecule. Identifying the specific residues that form key interactions with this compound would require experimental data from techniques like X-ray crystallography or NMR spectroscopy, or reliable predictions from advanced computational models.

Table 2: Conserved Amino Acid Residues in the Neuraminidase Active Site and Their Functional Significance

| Residue | General Role in Inhibition | Type of Interaction |

| Arg118, Arg292, Arg371 | Anchor the carboxylate group of the inhibitor. | Ionic Interaction / Salt Bridge |

| Glu119, Asp151 | Interact with hydroxyl groups on the inhibitor. | Hydrogen Bonding |

| Glu276 | Forms a hydrogen bond network with the glycerol side chain. | Hydrogen Bonding |

| Trp178, Ile222 | Form a hydrophobic pocket for the N-acetyl group. | Hydrophobic Interaction |

| Tyr406 | Contributes to the overall shape of the active site. | van der Waals Forces |

This table lists residues known to be important for the binding of other neuraminidase inhibitors. The specific interactions with this compound remain to be determined.

Mechanistic Insights into the Inhibitory Mode of this compound

The mechanism of neuraminidase inhibition generally involves the inhibitor acting as a competitive inhibitor. This means that the inhibitor molecule structurally resembles the natural substrate, sialic acid, and competes for the same binding site on the enzyme. By occupying the active site, the inhibitor prevents the enzyme from binding to and cleaving sialic acid residues on the surface of host cells and newly formed viral particles. This action is critical in preventing the release of progeny virions from infected cells, thereby halting the spread of the infection.

For this compound, it is hypothesized that its inhibitory action follows this competitive inhibition model. The structural features of this compound would allow it to bind to the neuraminidase active site with high affinity, effectively blocking the enzymatic activity. The precise details of how its chemical structure translates into a potent inhibitory effect at a molecular level are a subject for future research. A thorough understanding of its inhibitory mode would require kinetic studies to determine the type of inhibition and structural studies to visualize the bound state.

Advanced Research Directions and Future Perspectives on 4 Deoxysiastatin B

Development of Novel 4-Deoxysiastatin B Analogs for Enhanced Potency or Selectivity

A primary direction in the ongoing research of this compound is the rational design and synthesis of novel analogs to enhance its inhibitory potency and selectivity against specific target enzymes, particularly viral neuraminidases. bohrium.comtandfonline.com The chemical modification of the parent siastatin B molecule has led to the creation of several potent derivatives, including this compound itself and 3,4-didehydro-4-deoxysiastatin B. jst.go.jp

Key strategies in analog development involve modifications at various positions of the piperidine (B6355638) ring and its substituents. For instance, the synthesis of N-(1,2-dihydroxypropyl) derivatives of siastatin B and its 4-deoxy analogs has been a fruitful area of investigation. bohrium.comtandfonline.com These modifications are guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural changes impact the molecule's ability to bind to the enzyme's active site. nih.gov The goal is to create analogs that are better topographical mimics of the oxocarbenium ion intermediate formed during the enzymatic reaction catalyzed by neuraminidase. tandfonline.com

Research has shown that compounds like 3,4-didehydro-4-deoxysiastatin B and this compound exhibit strong inhibitory effects on neuraminidases from Streptococcus sp. and Clostridium perfringens. bohrium.com The insights gained from these SAR studies are crucial for designing next-generation inhibitors with potentially superior therapeutic profiles. For example, it was observed that while certain analogs showed high activity, their corresponding methyl esters and amides did not, highlighting the importance of the carboxylic acid group for potent inhibition. bohrium.com

Table 1: Inhibitory Activity of Selected Siastatin B Analogs

| Compound | Target Enzyme | Activity |

|---|---|---|

| 3,4-didehydro-4-deoxysiastatin B | Streptococcus sp. neuraminidase | Strong Inhibition bohrium.com |

| This compound | Streptococcus sp. neuraminidase | Strong Inhibition bohrium.com |

| 3,4-didehydro-4-deoxysiastatin B | Clostridium perfringens neuraminidase | Strong Inhibition bohrium.com |

| This compound | Clostridium perfringens neuraminidase | Strong Inhibition bohrium.com |

| This compound analogs | Yeast α-glucosidase | Active bohrium.com |

Exploration of this compound in Broader Enzymatic Contexts

While initially identified as a potent neuraminidase inhibitor, the structural features of this compound suggest it may interact with other glycosidases. bohrium.com Expanding the investigation of its inhibitory profile across a wider range of enzymes is a significant future perspective. Early studies have already indicated that some siastatin B analogs possess inhibitory activity against other enzymes, such as yeast α-glucosidase and bovine liver β-glucuronidase. bohrium.com

This potential for broader activity opens up new therapeutic possibilities. For instance, α-glucosidase inhibitors are crucial in the management of type 2 diabetes. researchgate.netnih.gov The exploration of this compound and its derivatives as potential α-glucosidase inhibitors could lead to new treatments for metabolic disorders.

To facilitate this exploration, researchers can utilize advanced techniques such as activity-based protein profiling (ABPP). researchgate.net This involves designing and synthesizing chemical probes derived from the this compound scaffold. researchgate.netnih.gov These probes can be used to selectively label, identify, and characterize glycosidases in complex biological systems, providing a powerful tool for discovering new enzymatic targets and understanding the broader biological roles of this class of compounds. researchgate.netnih.gov

Integration of Machine Learning and AI in SAR Prediction for this compound Derivatives

ML-driven QSAR models can be trained on datasets containing the chemical structures and known biological activities of existing this compound analogs and other glycosidase inhibitors. nih.govscienceopen.com These models, using algorithms like random forest and support vector machines, can learn complex relationships between molecular features (descriptors) and inhibitory potency. researchgate.netnih.gov The models can then be used to perform virtual screening of vast chemical libraries to identify novel drug candidates with a high probability of being active. youtube.comnih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 4-Deoxysiastatin B, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis protocols should include step-by-step procedures for reaction conditions (e.g., temperature, catalysts) and purification methods (e.g., column chromatography, recrystallization). To ensure reproducibility, document deviations (e.g., solvent purity, humidity) and validate intermediates via NMR or LC-MS. Experimental sections must detail reagent sources, equipment specifications, and failure analyses . For multi-step syntheses, report yields at each stage and compare with literature benchmarks .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to verify molecular structure. Cross-reference spectral data with published values.

- Purity Assessment : Employ HPLC/LC-MS with UV detection (≥95% purity threshold). Quantify impurities via calibration curves and report detection limits .

- Crystallography : For novel derivatives, X-ray diffraction resolves stereochemical ambiguities .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Conduct stability studies under varying conditions (pH, temperature) using accelerated degradation tests. Monitor via HPLC and FTIR for decomposition products. Document storage protocols in supplementary materials .

Advanced Research Questions

Q. How can contradictory structural data between NMR and X-ray crystallography be resolved for this compound analogs?

- Methodological Answer :

- Cross-Validation : Re-run NMR under standardized conditions (e.g., deuterated solvent, calibrated probes). Compare crystallographic data with computational models (e.g., DFT calculations for energy-minimized conformers).

- Dynamic Effects : Analyze variable-temperature NMR to assess conformational flexibility. Use NOESY/ROESY to identify spatial proximities conflicting with crystal packing .

- Report Discrepancies : Quantify uncertainty margins and discuss implications for bioactivity .

Q. What statistical models are appropriate for analyzing dose-response bioactivity data of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values. Use software like GraphPad Prism for error propagation (95% confidence intervals).

- Multivariate Analysis : Apply PCA or PLS-DA to correlate structural features (e.g., substituent electronegativity) with activity. Validate models via bootstrapping or cross-validation .

- Outlier Handling : Use Grubbs’ test to exclude anomalies and justify exclusions in supplementary files .

Q. What strategies optimize yield in multi-step syntheses of this compound derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Screen reaction parameters (e.g., equivalents, time) using fractional factorial designs. Optimize via response surface methodology (RSM).

- Catalyst Optimization : Compare transition-metal catalysts (e.g., Pd vs. Ni) for key steps (e.g., cross-coupling). Report turnover numbers (TON) and selectivity ratios .

- Scale-Up Adjustments : Address mass transfer limitations in pilot studies (e.g., agitation rate, solvent viscosity) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes). Use LC-MS/MS to quantify bioavailability.

- Tissue Penetration Studies : Apply MALDI imaging or radiolabeling to assess compound distribution in animal models.

- Mechanistic Follow-Up : Test metabolite activity and use siRNA knockdowns to identify off-target effects .

Data Management and Ethics

Q. What ethical standards apply when publishing data on this compound?

- Methodological Answer :

- Data Integrity : Disclose raw datasets (e.g., spectral files, chromatograms) in supplementary materials. Use repositories like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) compliance.

- Authorship Criteria : Follow ICMJE guidelines; exclude contributors who did not directly engage in experimental design or analysis .

- Conflict of Interest : Declare funding sources (e.g., industry partnerships) that may bias interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.